

# [1,1'-Bi(cyclohexan)]-1-amine safety data sheet (SDS)

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## Compound of Interest

Compound Name: [1,1'-Bi(cyclohexan)]-1-amine

Cat. No.: B13591230

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## Technical Whitepaper: [1,1'-Bi(cyclohexan)]-1-amine

Safety, Handling, and Application in Medicinal Chemistry

### Executive Summary

**[1,1'-Bi(cyclohexan)]-1-amine** (also known as 1-amino-1,1'-bicyclohexyl) represents a critical "saturated bioisostere" scaffold in modern drug discovery. Structurally, it consists of two cyclohexane rings connected at the C1 position, with a primary amine group attached to the quaternary carbon of the first ring.

This compound serves as a lipophilic, sterically demanding amine building block, often utilized to probe hydrophobic pockets in G-protein coupled receptors (GPCRs) and ion channels (specifically NMDA receptors) where the planar geometry of a phenyl ring (as seen in 1-phenylcyclohexylamine) is undesirable.

This guide synthesizes physicochemical data, predictive toxicology, and advanced handling protocols to support researchers working with this high-value intermediate.

## Part 1: Chemical Identity & Physicochemical Profile[1]

Unlike simple alkyl amines, **[1,1'-Bi(cyclohexan)]-1-amine** combines high lipophilicity with significant steric bulk around the nitrogen center. This unique profile dictates its reactivity and handling requirements.

Table 1: Physicochemical Specifications

Property	Value / Description	Source/Derivation
Chemical Name	[1,1'-Bi(cyclohexan)]-1-amine	IUPAC
Synonyms	1-Amino-1,1'-bicyclohexyl; 1-Cyclohexylcyclohexanamine	Common Usage
Molecular Formula		Stoichiometry
Molecular Weight	181.32 g/mol	Calculated
Physical State	Viscous Liquid or Waxy Solid (at 20°C)	Derived from parent hydrocarbon [1]
Boiling Point	~255 - 265°C (Predicted)	SAR extrapolation from 1,1'-bicyclohexyl (BP 227°C)
LogP (Octanol/Water)	~3.8 - 4.2	High Lipophilicity (Predicted)
pKa (Conjugate Acid)	~10.5	Typical for tert-alkyl primary amines
Solubility	Soluble in DCM, MeOH, DMSO; Insoluble in Water	Lipophilic nature



*Expert Insight: The high LogP value indicates this compound will readily cross the blood-brain barrier (BBB). Researchers must treat it as a potential CNS-active agent until proven otherwise.*

## Part 2: GHS Hazard Assessment & Toxicology

As a primary amine on a tertiary carbon, this compound exhibits aggressive corrosivity and potential neurotoxicity. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous structures (e.g., Cyclohexylamine, 1-Phenylcyclohexylamine).

### Hazard Classification (GHS)

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
- CNS Toxicity: Warning - Structural analog to dissociative anesthetic precursors.

### Toxicological Mechanism

- Corrosivity: The unshared electron pair on the nitrogen is highly basic. Upon contact with tissue, it causes rapid saponification of lipids and dehydration of cells, leading to deep, necrotic burns.
- Neuroactivity: The bicyclohexyl scaffold mimics the hydrophobic bulk of phencyclidine (PCP) analogs. While the absence of the aromatic ring modulates receptor binding, the compound may still act as an NMDA receptor antagonist, posing risks of dissociation or sedation upon systemic absorption.

## Part 3: Advanced Handling & Storage Protocols

Standard "fume hood" protocols are insufficient for high-purity synthesis or scale-up of this compound due to its tendency to form carbamates with atmospheric CO<sub>2</sub> and its potential bioactivity.

### Protocol A: Inert Atmosphere Handling

- Requirement: The amine readily reacts with CO<sub>2</sub> in the air to form solid carbamate salts, which can clog needles and alter stoichiometry.

- Technique: Handle exclusively under Nitrogen ( ) or Argon ( ) using Schlenk line techniques or a Glovebox.
- Storage: Store at 2–8°C under inert gas. Containers should be Parafilm-sealed or stored in a secondary desiccator.

## Protocol B: Neutralization & Spill Response

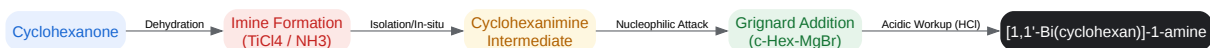
- Reagent: Do not use water alone. Use a mixture of 5% Acetic Acid (to neutralize the base) and surfactant.
- Decontamination:
  - Absorb liquid with vermiculite or sand.
  - Apply 5% dilute acetic acid to the contaminated surface.
  - Wipe with isopropanol to remove the lipophilic residue.

## Part 4: Synthesis & Application Context

For drug development professionals, accessing this scaffold often involves the Grignard addition to a nitrile or imine. Below is the standard high-yield synthetic workflow.

### Synthesis Workflow: Grignard Addition

The most robust route involves the reaction of Cyclohexylmagnesium bromide with Cyclohexanecarbonitrile (followed by reduction) or direct addition to an imine precursor.



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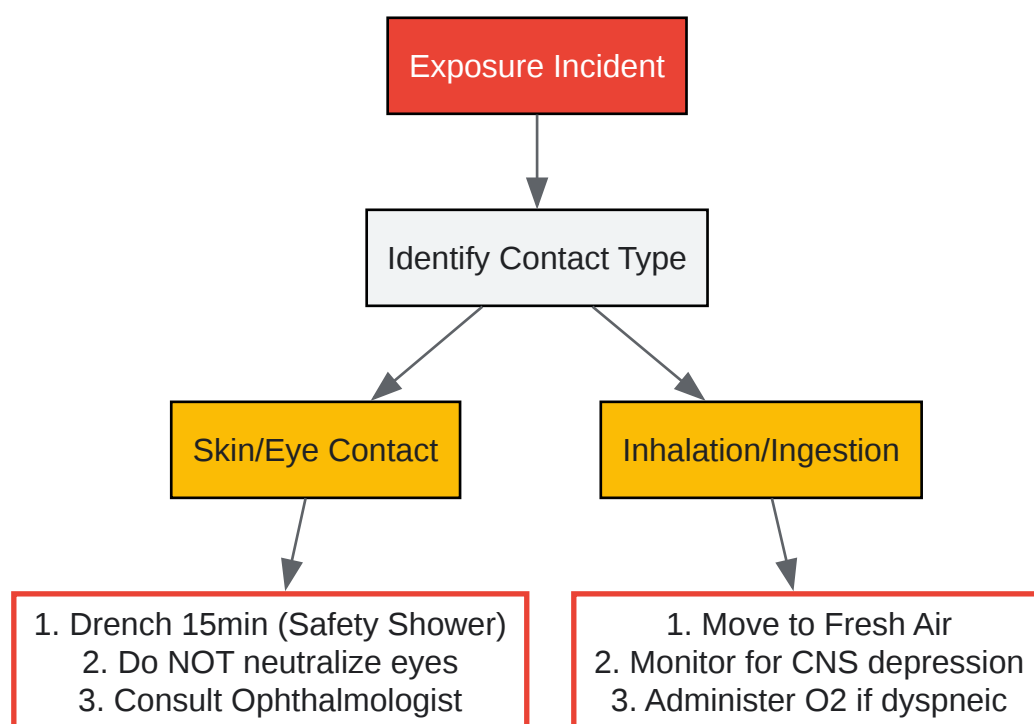
Figure 1: Synthetic pathway via imine intermediate. Note that the Grignard addition to the sterically hindered imine requires forcing conditions (reflux) or activation.

## Application in SAR Studies

- Bioisosterism: Used to replace the 1-phenylcyclohexyl moiety. This substitution increases character (Fsp3), improving solubility and often reducing metabolic clearance (CYP450 inhibition) compared to the aromatic parent.
- Receptor Probing: The "butterfly" conformation of the two cyclohexane rings creates a specific steric volume that can differentiate between receptor subtypes (e.g., NMDA vs. Sigma-1 receptors).

## Part 5: Emergency Response System

This section outlines a self-validating decision tree for exposure incidents.



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Figure 2: Emergency Response Decision Tree. Immediate dilution is critical for skin contact due to the lipophilic nature of the burn.

## References

- National Institute of Standards and Technology (NIST). 1,1'-Bicyclohexyl Thermochemical Data. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- European Chemicals Agency (ECHA). Registration Dossier - Cyclohexylamine (Analogous Hazard Data). Available at: [\[Link\]](#)
- PubChem. Compound Summary: 1-Phenylcyclohexylamine (Pharmacophore Reference). Available at: [\[Link\]](#)

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